molecular formula C12H12N2O2 B2668131 Ethyl 5-(2-Pyridyl)-1H-pyrrole-3-carboxylate CAS No. 881674-09-5

Ethyl 5-(2-Pyridyl)-1H-pyrrole-3-carboxylate

Cat. No. B2668131
CAS RN: 881674-09-5
M. Wt: 216.24
InChI Key: MGOUSUZKDYFQFI-UHFFFAOYSA-N
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Description

The compound “2- (5-Ethyl-2-pyridinyl)ethanol” is an organic compound with the empirical formula C9H13NO . It’s a part of the family of N-heterocycles, which are known for their applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with arylaldehydes . For instance, the synthesis of fluorescent 1,7-dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines was achieved by the reaction of arylaldehydes with two molecules of 5-amino-3-methyl-1-(2-pyridyl)pyrazole .


Molecular Structure Analysis

The molecular structure of similar compounds often involves pyridyl rings . In some conformers, the phosphorus atom is pyramidal, the C sp3 –C sp3 bonds (ethylene bridges) are predominantly gauche -oriented relative to the axis P–lone electron pair (LP), and the pyridyl rings are gauche -oriented relative to the C sp3 –C sp3 bonds .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the substitution of the axial X ligand . For instance, the cyclic voltammograms of RuII complexes in MeCN reflect a reversible substitution of the axial X ligand with MeCN .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often involve vibrational properties . For instance, the Fourier transform infrared, Fourier transform Raman, and UV–visible spectra of picolinaldehyde (PA), nicotinaldehyde (NA), and isonicotinaldehyde (IA) were recorded at 4000–450

Scientific Research Applications

Mechanism of Action

The mechanism of action of similar compounds often involves the formation of intermolecular hydrogen bonds .

properties

IUPAC Name

ethyl 5-pyridin-2-yl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)9-7-11(14-8-9)10-5-3-4-6-13-10/h3-8,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOUSUZKDYFQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=C1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2-Pyridyl)-1H-pyrrole-3-carboxylate

Synthesis routes and methods I

Procedure details

Ethyl 2-chloro-5-(pyridin-2-yl)-1H-pyrrole-3-carboxylate hydrochloride (2.73 g) was dissolved in ethanol (200 mL), and 10% palladium carbon (50% containing water, 2.73 g) was added under a nitrogen atmosphere. Under a hydrogen atmosphere, the mixture was stirred at 50° C. for 15 hr. The reaction mixture was filtrated, and the filtrate was concentrated under reduced pressure. Saturated aqueous sodium hydrogencarbonate was added to the residue, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give the title compound as colorless crystals (yield 1.73 g, 84%).
Quantity
2.73 g
Type
reactant
Reaction Step One
Quantity
200 mL
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solvent
Reaction Step One
Name
palladium carbon
Quantity
2.73 g
Type
catalyst
Reaction Step Two
Yield
84%

Synthesis routes and methods II

Procedure details

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